1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
Overview
Description
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.18821194 g/mol and the complexity rating of the compound is 684. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Cyclization Reactions
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is involved in various chemistry and cyclization reactions. For instance, a study by Badr et al. (1993) highlights its role in the reaction of 2(1H)quinoxalinethione-3-carbonitrile with different reactants to produce various thioethers and cyclization products, demonstrating its versatility in chemical synthesis (Badr et al., 1993).
Photophysical Properties
The compound has been studied for its photophysical properties. Padalkar and Sekar (2014) investigated similar compounds, exploring their emissions in different solvents and demonstrating large Stokes' shift emission patterns. This indicates the potential application of the compound in photophysical studies and possibly in fluorescence applications (Padalkar & Sekar, 2014).
Synthesis and Characterization
The compound's synthesis and characterization have been a focus of scientific research. For example, Hunoor et al. (2011) synthesized a related quinazolinone derivative and characterized it using various physico-chemical techniques. Their research highlights the importance of such compounds in the development of new materials and potentially in pharmacological applications (Hunoor et al., 2011).
Unusual Decomposition and Reaction Investigations
Joshi et al. (2018) reported an unusual decomposition of a related compound, showcasing its unique behavior under specific conditions. This study provides insights into the compound's stability and reactivity, which are crucial for its potential applications in various fields (Joshi et al., 2018).
Synthesis of Derivatives and Analogs
Research has also been conducted on the synthesis of derivatives and analogs of the compound. For example, Kozlov and Basalaeva (2003) worked on the synthesis of new derivatives, which could lead to discovering novel properties and applications (Kozlov & Basalaeva, 2003).
Biological Studies
Garcia et al. (2009) studied a novel DOTA-like chelator related to the compound, highlighting its potential in biological applications, particularly in targeting specific receptors (Garcia et al., 2009).
Antitumor Evaluation
Alvarez-Ibarra et al. (1997) evaluated the antitumor activities of thiazoloquinoline derivatives, indicating potential therapeutic applications (Alvarez-Ibarra et al., 1997).
Practical Synthetic Route Development
Fujino et al. (2001) developed an efficient route for the large-scale preparation of a related compound, demonstrating its importance in the field of drug development and manufacturing (Fujino et al., 2001).
Properties
IUPAC Name |
1-[3-(diethylamino)-2-hydroxypropyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-3-23(4-2)13-17(26)14-24-19-11-6-5-10-18(19)21(29)22-20(24)15-8-7-9-16(12-15)25(27)28/h7-9,12,17,26H,3-6,10-11,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXJWCLAAMVCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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